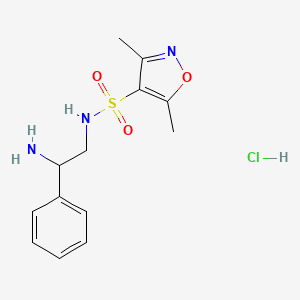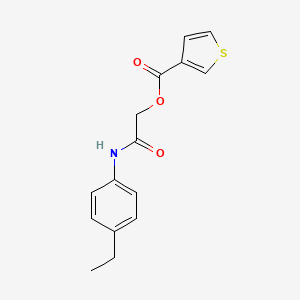![molecular formula C12H12Cl2O B2838333 [3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287319-01-9](/img/structure/B2838333.png)
[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as CP47,497, is a synthetic cannabinoid that belongs to the class of indole-derived cannabinoids. It was first synthesized in the 1980s and has since been studied extensively for its potential therapeutic applications.
Mécanisme D'action
[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts as a potent agonist of the CB1 receptor, which is found in the brain and other parts of the body. When this compound binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the analgesic, anti-inflammatory, and neuroprotective effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to protect against neuronal damage in animal models of stroke and traumatic brain injury. This compound has been found to have a high affinity for the CB1 receptor, making it a potent agonist.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for researchers studying the CB1 receptor and its signaling pathways. However, one limitation of this compound is its synthetic nature, which may limit its applicability to natural systems. Additionally, the use of this compound in lab experiments may be limited by regulatory restrictions due to its status as a synthetic cannabinoid.
Orientations Futures
There are several future directions for research on [3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of interest is the development of more selective agonists of the CB1 receptor, which may have fewer side effects than this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of cancer, epilepsy, and other neurological disorders. Finally, further research is needed to understand the biochemical and physiological effects of this compound and its mechanism of action in more detail.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It acts as a potent agonist of the CB1 receptor and has been found to have analgesic, anti-inflammatory, and neuroprotective properties. This compound has several advantages and limitations for use in lab experiments, and there are several future directions for research on this compound. Overall, this compound is a promising tool for researchers studying the CB1 receptor and its signaling pathways.
Méthodes De Synthèse
The synthesis of [3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves the reaction of 3,5-dichlorophenylacetonitrile with cyclohexanone in the presence of a strong base, followed by reduction with lithium aluminum hydride. The resulting product is then treated with methanol to obtain this compound. The synthesis process is relatively simple, and the yield is high, making it a popular choice for researchers.
Applications De Recherche Scientifique
[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential use in the treatment of cancer, epilepsy, and other neurological disorders. This compound has been found to be a potent agonist of the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood.
Propriétés
IUPAC Name |
[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O/c13-9-1-8(2-10(14)3-9)12-4-11(5-12,6-12)7-15/h1-3,15H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKDTCLMTZSWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC(=CC(=C3)Cl)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chlorobenzyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2838250.png)
![Methyl 3-[[2-cyanoethyl(methyl)carbamothioyl]amino]thiophene-2-carboxylate](/img/structure/B2838251.png)
![N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2838253.png)
![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2838255.png)
![N-(5-fluoro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2838257.png)
![3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine](/img/structure/B2838260.png)
![2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2838261.png)


![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol](/img/structure/B2838267.png)
![N-[2-(propylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2838268.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]piperazine](/img/structure/B2838271.png)

